molecular formula C9H9NOS B13666498 4-Methoxybenzo[b]thiophen-2-amine

4-Methoxybenzo[b]thiophen-2-amine

Cat. No.: B13666498
M. Wt: 179.24 g/mol
InChI Key: ILDUBIWEMRWYBM-UHFFFAOYSA-N
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Description

4-Methoxybenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a sulfur atom in the thiophene ring imparts distinct chemical and biological characteristics to these compounds.

Preparation Methods

The synthesis of 4-Methoxybenzo[b]thiophen-2-amine can be achieved through various synthetic routes. One common method involves the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure reactions . Another approach includes the condensation reactions such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired thiophene derivatives.

Chemical Reactions Analysis

4-Methoxybenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

4-Methoxybenzo[b]thiophen-2-amine can be compared with other benzothiophene derivatives such as:

    Sertaconazole: An antifungal agent with a similar benzothiophene core.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.

These compounds share the benzothiophene core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-methoxy-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NOS/c1-11-7-3-2-4-8-6(7)5-9(10)12-8/h2-5H,10H2,1H3

InChI Key

ILDUBIWEMRWYBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(SC2=CC=C1)N

Origin of Product

United States

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